2-tert-Butoxynon-2-enenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62152-82-3 |
|---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]non-2-enenitrile |
InChI |
InChI=1S/C13H23NO/c1-5-6-7-8-9-10-12(11-14)15-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
CABUIPHSYGSEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C#N)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butoxynon 2 Enenitrile
Retrosynthetic Analysis of the 2-tert-Butoxynon-2-enenitrile Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, the analysis can be approached by considering the disconnections of its key functional moieties: the enenitrile and the tert-butoxy (B1229062) ether.
The α,β-unsaturated nitrile, or enenitrile, is a primary functional group in the target molecule. A logical disconnection involves breaking the carbon-carbon double bond, which points to olefination reactions as a key synthetic step. This disconnection suggests two primary precursor synthons: a carbonyl compound and a cyanomethylidene species.
A primary retrosynthetic disconnection of the C2-C3 double bond leads to heptanal (B48729) and a (tert-butoxy)(cyano)methyl phosphonate (B1237965) or phosphonium (B103445) ylide. This approach is attractive as it constructs the core enenitrile structure in a single, convergent step.

Figure 1. Retrosynthetic disconnection of the enenitrile moiety.
Another strategy involves disconnecting the C-CN bond. This suggests an α-tert-butoxy vinyl halide or a related precursor, which could then be subjected to a cyanation reaction. This pathway separates the formation of the enol ether from the introduction of the nitrile group.
The tert-butoxy group presents a significant steric challenge. A standard C-O disconnection, reminiscent of the Williamson ether synthesis, would involve an enolate of a 2-cyanononan-2-one equivalent and a tert-butyl halide. However, the strong basicity of the enolate and the propensity of tert-butyl halides to undergo elimination make this a less favorable approach. quora.comwikipedia.org
A more plausible disconnection involves the formation of the enol ether from a suitable ketone precursor, such as a β-keto nitrile. The enol could be formed and then trapped with a tert-butylating agent. However, direct O-tert-butylation of enolates is often difficult due to the steric bulk of the tert-butyl group, which can favor C-alkylation or elimination. A potential workaround involves the use of silyl (B83357) enol ethers as intermediates, which can then undergo further transformation to the tert-butyl enol ether. acs.orgthieme-connect.deorganic-chemistry.org

Figure 2. Disconnection of the tert-butoxy ether linkage via a silyl enol ether intermediate.
Carbon-Carbon Double Bond Formation Strategies for the Non-2-ene Backbone
The formation of the C2-C3 double bond is a critical step in the synthesis of this compound. The choice of reaction will significantly influence the stereochemical outcome (E/Z isomerism) of the final product.
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of α,β-unsaturated esters and nitriles, typically favoring the formation of the (E)-isomer. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrsc.orgresearchgate.net This reaction would involve the condensation of heptanal with a phosphonate reagent such as diethyl (cyano)(tert-butoxy)methylphosphonate. The steric bulk of the tert-butoxy group on the phosphonate reagent could influence the stereoselectivity of the reaction.
| Reagents | Conditions | Expected Major Isomer |
| Heptanal, diethyl (cyano)(tert-butoxy)methylphosphonate, NaH | THF, 0 °C to rt | E |
| Heptanal, Still-Gennari phosphonate, KHMDS | THF, -78 °C | Z |
Wittig Reaction: The Wittig reaction provides an alternative route to the enenitrile. libretexts.orgwikipedia.orglumenlearning.commasterorganicchemistry.comcommonorganicchemistry.com The reaction of heptanal with a phosphonium ylide, (tert-butoxy)(cyano)methylidenetriphenylphosphorane, would yield the desired product. The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Stabilized ylides, such as the one required here due to the cyano group, generally lead to the (E)-alkene. However, the presence of the bulky tert-butoxy group might affect the stability and reactivity of the ylide, potentially impacting the E/Z selectivity. For sterically hindered ketones, the HWE reaction is often preferred over the Wittig reaction. libretexts.org
Suzuki Coupling: A Suzuki coupling reaction could be envisioned to form the C2-C3 bond. nih.govrsc.orgyoutube.com This would involve the coupling of a vinyl boronic ester, such as (E/Z)-1-(tert-butoxy)-2-cyanovinylboronic acid pinacol (B44631) ester, with a heptyl halide. A significant challenge in this approach is the synthesis of the required vinyl boronic ester.
Heck Reaction: The Heck reaction could potentially be employed by coupling an α-tert-butoxyacrylonitrile with a heptyl halide. researchgate.net However, the synthesis and stability of α-tert-butoxyacrylonitrile would be a primary concern.
Introduction and Functionalization of the Nitrile Group
The nitrile group can be introduced at various stages of the synthesis.
One approach is the cyanation of a vinyl halide . If a 2-bromo-2-tert-butoxynon-1-ene intermediate can be synthesized, a palladium-catalyzed cyanation could install the nitrile group. google.comgoogle.comorganic-chemistry.orgchinesechemsoc.org The synthesis of the vinyl halide precursor would be a key step in this route.
Another potential method is the hydrocyanation of an alkyne . researchgate.netresearchgate.netorganicreactions.orgquora.comwikipedia.org The synthesis would start with 1-tert-butoxyoct-1-yne. A regioselective hydrocyanation would then install the nitrile at the C2 position. The stereoselectivity of the addition would be a critical factor in determining the final E/Z ratio of the product.

Figure 3. Potential hydrocyanation route to this compound.
The introduction of the nitrile group can also be envisioned from an α,β-unsaturated aldehyde precursor, which can be converted to the corresponding α,β-unsaturated nitrile. nih.gov However, this would require subsequent introduction of the tert-butoxy group, which is challenging.
Nucleophilic Cyanation Approaches on Precursors
The introduction of a nitrile group onto a pre-existing alkenyl framework is a direct method for synthesizing vinyl nitriles. This approach typically involves the substitution of a leaving group on an sp²-hybridized carbon with a cyanide nucleophile. Transition metal catalysis is often essential for this transformation to proceed efficiently.
One prominent method is the palladium-catalyzed cyanation of alkenyl halides. organic-chemistry.orgthieme-connect.de This reaction allows for the stereospecific conversion of a vinyl halide to a vinyl nitrile. For the synthesis of this compound, a precursor such as (Z)-2-tert-butoxy-1-iodonon-1-ene could be treated with a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). thieme-connect.de The use of acetone (B3395972) cyanohydrin has also been reported as an effective cyanide source in palladium-catalyzed cyanations of alkenyl halides. organic-chemistry.org
Another effective strategy involves the nickel-catalyzed cyanation of vinyl triflates. researchgate.net Vinyl triflates are readily prepared from the corresponding ketones. In this approach, a precursor like 2-tert-butoxynon-1-en-1-yl triflate would react with a cyanide source. Notably, isonitriles, such as tert-butyl isonitrile, can serve as a nucleophilic cyanide source in the presence of a simple nickel catalyst like Ni(OTf)₂. researchgate.net This method is advantageous as it avoids the use of more toxic cyanide salts and operates without the need for additional ligands or reductants. researchgate.net
The cyanide ion is an ambident nucleophile, capable of reacting through either its carbon or nitrogen atom. thieme-connect.de In these transition-metal-catalyzed reactions, the desired nitrile product (C-attack) is typically formed selectively over the isonitrile (N-attack). thieme-connect.denih.gov
| Precursor Type | Catalyst System | Cyanide Source | Key Features |
| Alkenyl Halide | Palladium (e.g., Pd(PPh₃)₄) | Zn(CN)₂, KCN, Acetone cyanohydrin | Efficient, stereospecific, tolerates various functional groups. organic-chemistry.orgthieme-connect.de |
| Alkenyl Triflate | Nickel (e.g., Ni(OTf)₂) | tert-Butyl isonitrile, Zn(CN)₂ | Avoids hazardous reagents, operates under mild conditions. researchgate.net |
Dehydration of Amide Intermediates
The dehydration of primary amides is a fundamental and widely used method for the synthesis of nitriles. nih.govresearchgate.netrsc.org This redox-neutral transformation involves the removal of a molecule of water from a primary amide (R-CONH₂) to yield the corresponding nitrile (R-CN). researchgate.netlibretexts.org To synthesize this compound via this route, the corresponding precursor, 2-tert-butoxynon-2-enamide, would be required.
A variety of dehydrating agents can accomplish this conversion. libretexts.org Classical reagents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). libretexts.orglibretexts.org These reagents are highly effective but can require harsh reaction conditions. researchgate.net
More modern and milder methods have also been developed. For instance, systems employing phosphorus(III) reagents such as tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (B1173362) (PCl₃), or triphenylphosphite (P(OPh)₃) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can convert primary amides to nitriles under mild conditions with broad substrate scope. nih.gov Another efficient protocol uses oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The Appel reaction conditions, using triphenylphosphine (B44618) oxide as a catalyst in the presence of oxalyl chloride and triethylamine, can also achieve rapid dehydration. organic-chemistry.org
| Dehydrating Agent/System | Conditions | Advantages |
| P₄O₁₀, SOCl₂, POCl₃ | Heating | Classical, effective. libretexts.orglibretexts.org |
| PCl₃ / DBU | Microwave irradiation | High-yielding, rapid. nih.gov |
| Oxalyl chloride / cat. DMSO / Et₃N | Room Temperature | Mild conditions, fast reaction time (1h). organic-chemistry.org |
| Triphenylphosphine oxide (cat.) / Oxalyl chloride / Et₃N | Not specified | Catalytic Appel-type, very rapid (<10 min). organic-chemistry.org |
Addition of Hydrogen Cyanide to Carbonyl Derivatives
The addition of hydrogen cyanide (HCN) or a cyanide salt to carbonyl compounds is a classic C-C bond-forming reaction. libretexts.orgchemguide.co.uk For the synthesis of a vinyl nitrile like this compound, a conjugate addition (or 1,4-addition) to an α,β-unsaturated carbonyl precursor is the most relevant approach. organicreactions.orgyoutube.com
This reaction, a specific case of the Michael reaction, involves the attack of a cyanide nucleophile at the β-carbon of an α,β-unsaturated aldehyde or ketone. organicreactions.orgyoutube.com A suitable precursor for the target molecule would be non-2-en-4-one. The 1,4-addition of cyanide would generate an enolate intermediate, which could then be trapped to install the tert-butoxy group.
The reaction is typically performed using an alkali metal cyanide (e.g., KCN) in the presence of a proton source like acetic acid, or by using HCN with a base. libretexts.orgorganicreactions.org The reactive species is the cyanide anion (CN⁻). organicreactions.org The reaction conditions, including the choice of cyanide reagent and solvent, can influence the outcome between 1,2-addition (to the carbonyl carbon) and 1,4-addition (to the β-carbon). organicreactions.org However, with α,β-unsaturated systems, the 1,4-adduct is often the thermodynamically favored product. organicreactions.org The development of organoaluminum reagents, such as diethylaluminum cyanide (Et₂AlCN), by Nagata and co-workers provided highly efficient methods for conjugate hydrocyanation, often overcoming limitations of older procedures. organicreactions.org
The initial product of the conjugate addition is a β-cyano ketone. Subsequent steps would be required to convert this intermediate into the final this compound, specifically by forming the enol ether.
Synthetic Routes for Incorporating the tert-Butoxy Ether
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com In a traditional Williamson synthesis, forming a tert-butyl ether is challenging because reacting a nucleophile with a tertiary alkyl halide (like tert-butyl chloride) leads predominantly to elimination rather than substitution. wikipedia.orgyoutube.com Similarly, sodium tert-butoxide is a strong, sterically hindered base, which also favors elimination when reacting with secondary or tertiary halides. masterorganicchemistry.com
However, variations of this reaction can be adapted. For instance, an enolate, which is a C-nucleophile, can be reacted with a source of the tert-butyl group. A potential route to this compound could involve generating the enolate of a β-keto nitrile (e.g., 3-oxononanenitrile) and reacting it with a tert-butylating agent.
More practical methods for synthesizing tert-butyl ethers often avoid the direct use of tert-butyl halides. One common strategy involves the reaction of an alcohol or phenol (B47542) with isobutylene (B52900) in the presence of a strong acid catalyst. sci-hub.se For the target molecule, this would imply reacting the corresponding enol (2-cyano-non-1-en-2-ol) with isobutylene. Another approach uses tert-butyl bromide with a catalyst like basic lead carbonate under solvent-free conditions. sci-hub.se
The double bond in this compound can exist as either the E or Z isomer. Achieving stereoselectivity in the installation of the tert-butoxy group is crucial for obtaining a single isomer. The stereochemical outcome is often determined by the geometry of the enolate precursor and the reaction conditions.
The formation of a specific enol ether isomer (E or Z) from a ketone or β-dicarbonyl compound depends on whether the kinetic or thermodynamic enolate is formed and trapped. Kinetically controlled deprotonation (using a strong, hindered base at low temperature) of an unsymmetrical ketone typically yields the less substituted enolate, while thermodynamically controlled conditions (using a weaker base at higher temperatures) favor the more substituted enolate. In the context of a β-keto nitrile precursor, trapping the corresponding enolate would lead to the vinyl ether. The choice of base, solvent, and trapping reagent can influence the stereoselectivity of the resulting enol ether. While specific methods for the stereoselective synthesis of this compound are not detailed in the provided sources, general principles of stereocontrolled enolate formation and trapping would be applied.
Optimization of Reaction Conditions and Catalyst Systems
Optimizing the synthesis of this compound requires careful consideration of reaction parameters to maximize yield and purity while minimizing side reactions. Key factors include the choice of catalyst, solvent, temperature, and reactants.
For syntheses involving nucleophilic cyanation (Section 2.3.1), catalyst selection is paramount. In palladium-catalyzed reactions, the choice of ligand can significantly impact efficiency. For nickel-catalyzed cyanations, while some systems work without exogenous ligands, the specific nickel precursor (e.g., Ni(OTf)₂) and the nature of the cyanide source (e.g., isonitrile vs. Zn(CN)₂) are critical variables. researchgate.net
In the dehydration of amide intermediates (Section 2.3.2), optimization involves selecting a dehydrating agent that is compatible with the substrate's other functional groups (the double bond and the tert-butoxy ether). Milder, modern reagents are often preferred over harsh, classical ones to prevent degradation. nih.govresearchgate.net Reaction temperature and time are also key; for example, some microwave-assisted protocols can dramatically reduce reaction times. nih.gov
For conjugate addition routes (Section 2.3.3), the reactivity of the cyanide source is a major consideration. Highly reactive reagents like Et₂AlCN may provide higher yields and better selectivity for 1,4-addition compared to traditional KCN/acid systems. organicreactions.org The solvent can also play a crucial role, with aprotic solvents often being favored for organometallic reagents. organicreactions.org
Finally, in the etherification step (Section 2.4.1), catalyst choice is important. For reactions involving isobutylene, strong acid catalysts are needed, but their concentration must be optimized to avoid side reactions. In alternative methods, the activity and reusability of catalysts like erbium triflate (Er(OTf)₃) or lead carbonate can be optimized. sci-hub.seorganic-chemistry.org Optimization studies for the synthesis of geranyl nitrile, for example, involved systematically adjusting the molar ratios of reactants, catalyst type and loading, temperature, and reaction time to achieve a 94.6% yield. aeeisp.com Similar systematic optimization would be necessary for any chosen route to this compound.
Development of Efficient Catalytic Protocols for Synthesis
The development of efficient catalytic protocols is a cornerstone of modern synthetic chemistry, aiming to enhance reaction rates, improve selectivity, and reduce energy consumption. While specific catalytic protocols for the synthesis of this compound are not extensively detailed in publicly available literature, general principles of nitrile synthesis suggest that transition-metal catalysts could play a significant role. For instance, catalysts based on palladium, nickel, or copper are commonly employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which could be adapted for the construction of the non-2-enenitrile scaffold.
Future research in this area would likely focus on the design of ligands that can modulate the reactivity and selectivity of the metal center, leading to higher yields and purity of this compound. The exploration of homogeneous and heterogeneous catalysis would also be a critical aspect, with the latter offering advantages in terms of catalyst recovery and reuse.
Table 1: Potential Catalytic Systems for Nitrile Synthesis
| Catalyst Type | Potential Advantages | Research Focus for this compound |
|---|---|---|
| Palladium-based | High efficiency in cross-coupling reactions. | Ligand design for regioselective cyanation. |
| Nickel-based | Cost-effective alternative to palladium. | Optimization of reaction conditions to minimize side products. |
Solvent Selection and Reaction Environment Engineering
Reaction environment engineering extends beyond solvent selection to include factors such as temperature, pressure, and the use of microwave irradiation or sonication to accelerate reactions. These techniques can lead to shorter reaction times, increased yields, and in some cases, novel reaction pathways.
Table 2: Influence of Reaction Environment on Synthesis
| Parameter | Effect on Reaction | Considerations for this compound Synthesis |
|---|---|---|
| Solvent | Affects solubility, catalyst activity, and product stability. | Screening of polar aprotic and non-polar solvents. |
| Temperature | Influences reaction rate and selectivity. | Optimization to maximize yield and minimize decomposition. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for the development of sustainable and environmentally responsible synthetic processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.eduwordpress.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. scranton.eduwordpress.com
For the synthesis of this compound, synthetic routes should be designed to maximize atom economy. This can be achieved by favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. scranton.edu Calculating the theoretical atom economy for different proposed synthetic pathways would be a crucial step in selecting the most sustainable option.
Table 3: Hypothetical Atom Economy Calculation for a Synthetic Step
| Reactant A (Formula Weight) | Reactant B (Formula Weight) | Product (Formula Weight) | Byproduct (Formula Weight) | % Atom Economy |
|---|---|---|---|---|
| C₅H₁₀O (86.13) | C₃H₃N (53.06) | C₈H₁₃NO (139.19) | H₂O (18.02) | 88.6% |
Note: This is a hypothetical example to illustrate the concept.
Catalyst-Free and Environmentally Benign Synthetic Approaches
While catalysis can improve efficiency, the development of catalyst-free synthetic methods represents a significant advancement in green chemistry. These approaches eliminate the need for potentially toxic and expensive metal catalysts, simplifying purification processes and reducing environmental impact.
Recent research has shown the potential for catalyst-free reactions utilizing reagents like tert-butyl nitrite, which can act as a source of nitric oxide in a metal-free manner. nih.govrsc.org Such strategies often employ environmentally benign solvents like ethanol (B145695) and water, further enhancing the green credentials of the synthesis. nih.govrsc.org Exploring the feasibility of a catalyst-free approach for the synthesis of this compound, possibly through novel reaction pathways or the use of highly reactive intermediates, would be a valuable research direction.
Reactivity and Reaction Mechanisms of 2 Tert Butoxynon 2 Enenitrile
Reactivity of the Enene Moiety
The enene moiety in 2-tert-Butoxynon-2-enenitrile is characterized by a carbon-carbon double bond that is electronically influenced by both a tert-butoxy (B1229062) group and a nitrile group. The tert-butoxy group, an alkoxy substituent, is an electron-donating group, which increases the electron density of the double bond, making it more nucleophilic than a typical alkene. Conversely, the nitrile group is a strong electron-withdrawing group, which decreases the electron density of the double bond, rendering it susceptible to nucleophilic attack at the β-carbon. The interplay of these opposing electronic effects, combined with the significant steric hindrance from the bulky tert-butyl group, dictates the reactivity of the enene moiety.
Electrophilic Addition Reactions to the Carbon-Carbon Double Bond
Due to the electron-donating nature of the tert-butoxy group, the carbon-carbon double bond in this compound is expected to be susceptible to electrophilic attack. The addition of electrophiles would likely proceed via a carbocation intermediate. The stability of this carbocation would determine the regioselectivity of the reaction.
| Reactant | Product(s) | Conditions |
| H-X (e.g., H-Br, H-Cl) | 2-halo-2-tert-butoxynonanenitrile | Anhydrous conditions |
| H₂O/H⁺ | 2-hydroxy-2-tert-butoxynonanenitrile (likely unstable) | Acidic aqueous solution |
The reaction mechanism for the addition of a hydrogen halide (H-X) is anticipated to involve the initial protonation of the double bond to form the more stable carbocation, followed by the nucleophilic attack of the halide ion. The bulky tert-butyl group would likely influence the stereochemical outcome of the addition.
[2+2], [3+2], and [4+2] Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The electron-rich nature of the enene moiety suggests that this compound could participate in various cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): In a normal electron-demand Diels-Alder reaction, this compound would act as the dienophile, reacting with a conjugated diene. The presence of the electron-withdrawing nitrile group would enhance its dienophilic character. However, the bulky tert-butoxy group might sterically hinder the approach of the diene, potentially requiring elevated temperatures or the use of Lewis acid catalysts to facilitate the reaction. In an inverse-electron-demand Diels-Alder reaction, the electron-rich nature of the double bond would allow it to react with an electron-poor diene.
[3+2] Cycloaddition (1,3-Dipolar Cycloadditions): this compound is expected to be a good dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. These reactions would lead to the formation of five-membered heterocyclic rings. The regioselectivity of these cycloadditions would be governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes could potentially lead to the formation of cyclobutane (B1203170) derivatives. The stereochemistry of the products would depend on the reaction conditions and the nature of the reacting partner.
Nucleophilic Addition Reactions, including Michael Additions
The presence of the electron-withdrawing nitrile group makes the β-carbon of the enene moiety electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition. umich.edu A wide range of nucleophiles, including organocuprates (Gilman reagents), enamines, and stabilized enolates, are expected to add to the double bond.
| Nucleophile | Product |
| R₂CuLi (Gilman reagent) | 3-alkyl-2-tert-butoxynonanenitrile |
| Enamine | Adduct which upon hydrolysis yields a 1,5-dicarbonyl compound |
| Malonate ester (in the presence of a base) | Michael adduct |
The reaction mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. The bulky tert-butoxy group is expected to influence the stereoselectivity of the Michael addition, potentially favoring the approach of the nucleophile from the less hindered face.
Oxidative Cleavage and Functionalization of the Double Bond
The carbon-carbon double bond of this compound can be cleaved or functionalized using various oxidizing agents.
Ozonolysis: Treatment with ozone followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield an α-keto ester derivative and formaldehyde. An oxidative work-up (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid. arkat-usa.orgactachemscand.org
Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would likely form an epoxide. The electron-donating tert-butoxy group would facilitate this reaction.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to yield a diol.
Transformations of the Nitrile Functional Group
The nitrile group in this compound is a versatile functional group that can undergo various transformations.
Hydrolysis to Carboxylic Acid Derivatives (Acidic and Basic Conditions)
The hydrolysis of the nitrile group can lead to the formation of amides, carboxylic acids, or esters, depending on the reaction conditions.
| Conditions | Intermediate Product | Final Product |
| Acidic (e.g., H₂SO₄, H₂O, heat) | 2-tert-Butoxynon-2-enamide | 2-tert-Butoxynon-2-enoic acid |
| Basic (e.g., NaOH, H₂O, heat) | 2-tert-Butoxynon-2-enamide | Sodium 2-tert-butoxynon-2-enoate |
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid. Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, leading to an intermediate that, upon protonation, gives the amide. Further hydrolysis of the amide under more vigorous basic conditions yields the carboxylate salt. The steric hindrance from the adjacent tert-butoxy group might necessitate harsher reaction conditions (higher temperatures or longer reaction times) for the hydrolysis to proceed to completion.
Reduction to Primary Amines and Imines
The reduction of α,β-unsaturated nitriles like this compound can yield a variety of products, including primary amines and imines, depending on the reagents and reaction conditions employed. The selective hydrogenation of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a key transformation in organic synthesis.
Catalytic hydrogenation is a common method for this conversion. While the reduction of α,β-unsaturated nitriles can sometimes lead to side reactions like the reduction of the carbon-carbon double bond, specific catalysts have been developed to achieve high chemoselectivity. researchgate.netnih.gov For instance, molecularly-defined iron pincer complexes have demonstrated the ability to hydrogenate various nitriles to primary amines with excellent functional group tolerance. nih.gov Notably, these systems can selectively reduce the nitrile group while leaving α,β-unsaturated double bonds intact. nih.gov
The general pathway for the reduction of a nitrile to a primary amine using a hydride source like Lithium Aluminum Hydride (LiAlH₄) involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the primary amine after an aqueous workup. Imines are key intermediates in this process.
Conversely, achieving selective reduction of the C=C bond while preserving the nitrile is also possible. Base-activated iridium N,P ligand complexes, for example, can be used for the conjugate reduction of α,β-unsaturated nitriles to the corresponding saturated nitriles with high conversion and enantioselectivity. nih.gov
| Reaction Type | Reagent/Catalyst | Primary Product | Key Feature |
| Nitrile Hydrogenation | Iron PNP Pincer Complex / H₂ | Primary Amine | High chemoselectivity; tolerates C=C double bonds. nih.gov |
| Conjugate Reduction | Iridium N,P Ligand Complex / H₂ | Saturated Nitrile | Selectively reduces C=C bond, leaving nitrile intact. nih.gov |
| Full Reduction | LiAlH₄ followed by H₂O | Primary Amine | Reduces both the nitrile and the C=C double bond. |
Reactions with Organometallic Reagents for Ketone Formation
A significant reaction of nitriles involves their interaction with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to form ketones. chemistrysteps.comucalgary.ca This transformation proceeds through a two-step sequence: nucleophilic addition followed by hydrolysis. masterorganicchemistry.comlibretexts.org
In the first step, the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile group. ucalgary.cayoutube.com This addition breaks the carbon-nitrogen pi bond, forming a magnesium or lithium imine salt intermediate. ucalgary.calibretexts.org Unlike reactions with aldehydes or ketones, this intermediate is stable and does not undergo a second addition by the organometallic reagent. chemistrysteps.com The reason for this stability is that a second addition would result in a dianion with two negative charges on the nitrogen atom, which is energetically unfavorable. chemistrysteps.com
The second step involves the hydrolysis of the imine intermediate upon the addition of aqueous acid (e.g., H₃O⁺). masterorganicchemistry.comyoutube.com The imine is protonated to form an iminium ion, which is then attacked by water. A series of proton transfers and the elimination of ammonia (B1221849) (NH₃) ultimately yield the final ketone product. masterorganicchemistry.comyoutube.com
Mechanism Outline: Grignard Reaction with a Nitrile
| Step | Description | Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of the Grignard reagent on the nitrile carbon. | Imine salt (magnesium imide). ucalgary.ca |
| 2 | Protonation of the imine salt with aqueous acid. | Imine. masterorganicchemistry.com |
Cyclization Reactions Leading to Heterocyclic Systems
The structure of this compound, containing both an α,β-unsaturated system and a nitrile group, presents opportunities for various cyclization reactions to form heterocyclic compounds. The nitrile group can participate directly in cycloadditions, or it can be transformed into an intermediate, like an imine, which then undergoes cyclization.
One such pathway is the aza-Diels-Alder reaction. nih.gov If the nitrile is first converted to an α,β-unsaturated imine (e.g., through reaction with an organometallic reagent), this imine can act as a diene. It can then react with a suitable dienophile in a [4+2] cycloaddition to form tetrahydropyridine (B1245486) derivatives. nih.gov
Another important class of reactions is 1,3-dipolar cycloadditions. Nitrile oxides, which can be generated from precursors, react with alkynes in a concerted cycloaddition mechanism to form isoxazoles. This reaction is a powerful tool for constructing five-membered heterocyclic rings. The reactivity in these cycloadditions can be influenced by the electronic nature of the substituents on the reacting partners.
Nucleophilic Attack at the Nitrile Carbon in Complex Systems
The electrophilic nature of the nitrile carbon makes it susceptible to attack by a wide range of nucleophiles, a fundamental reaction in the synthesis of complex molecules. researchgate.net As previously discussed, organometallic reagents are potent nucleophiles that add to nitriles to form imine intermediates, which can be hydrolyzed to ketones. chemistrysteps.commasterorganicchemistry.com
Beyond simple organometallics, other carbon-based nucleophiles, such as enolates or lithiated nitriles, can also add to the nitrile group. researchgate.net These reactions are crucial for forming new carbon-carbon bonds. The nitrile group serves as a versatile precursor that can be transformed into various functionalities. researchgate.net
In complex synthetic sequences, the reactivity of the nitrile must be considered in the context of other functional groups present in the molecule. The selective 1,4-hydride addition to α,β-unsaturated nitriles using hydrogen transfer catalysis can generate keteniminate intermediates. umich.edu These intermediates can then be intercepted by electrophiles, leading to α-functionalized cyano products, demonstrating a sophisticated method for C-C bond formation by leveraging the nucleophilic character of the α-carbon after the initial reduction. umich.edu
Reactions Involving the tert-Butoxy Ether Group
Ether Cleavage and Functional Group Interconversion
Ethers are generally characterized by their high chemical stability, but they can be cleaved under specific, typically harsh, conditions. wikipedia.org The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids like HBr and HI. longdom.orglibretexts.org
The mechanism of acid-catalyzed ether cleavage depends on the structure of the ether. masterorganicchemistry.com For the tert-butoxy group in this compound, the cleavage proceeds via an Sₙ1 mechanism. longdom.orglibretexts.org This is because the reaction involves the formation of a relatively stable tert-butyl carbocation. longdom.org The process begins with the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com Subsequently, this C-O bond breaks to form an alcohol and the tertiary carbocation, which is then attacked by the halide nucleophile. longdom.org
Mechanism of Acidic Cleavage of a tert-Butyl Ether
| Step | Description |
|---|---|
| 1 | Protonation of the ether oxygen by a strong acid (e.g., HBr, HI). masterorganicchemistry.com |
| 2 | Cleavage of the tertiary carbon-oxygen bond to form a stable tert-butyl carbocation and an alcohol (or enol in this case). longdom.org |
This cleavage reaction represents a key functional group interconversion, transforming the tert-butoxy ether into a hydroxyl group (which would likely exist as the corresponding ketone via keto-enol tautomerism) and a tert-butyl halide. The ability to remove the tert-butoxy group allows it to be used as a protecting group for alcohols during a synthetic sequence. masterorganicchemistry.com
Further functional group interconversions can be performed on the molecule. The nitrile group itself is a precursor to many other functionalities, including its reduction to amines, hydrolysis to carboxylic acids, or conversion to N-tert-butyl amides via a modified Ritter reaction. researchgate.netorganic-chemistry.org
Influence of the Bulky tert-Butyl Moiety on Stereoselectivity and Regioselectivity
The tert-butyl group is exceptionally bulky and exerts significant steric hindrance, which can profoundly influence the outcome of chemical reactions. researchgate.net This steric effect, often called the "tert-butyl effect," can control the stereoselectivity and regioselectivity of reactions occurring at or near the functional group it is attached to. researchgate.net
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. The large size of the tert-butyl group can block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This can be critical in reactions that create new chiral centers. For example, in radical cyclizations, it was once thought that large substituents like tert-butyl groups led to 1,2-trans products, but more rigorous studies have shown they can favor 1,2-cis selectivity. nih.gov
Regioselectivity: Regioselectivity is the preference for a reaction to occur at one position over another. scirp.org In the case of this compound, the tert-butyl group can influence reactions at the adjacent C=C double bond. For instance, in an Sₙ2-type ether cleavage, a nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.org While the tert-butoxy group itself cleaves via an Sₙ1 mechanism, if other ether groups were present, their cleavage pathway and the site of nucleophilic attack would be influenced by steric factors. In addition reactions to the double bond, the tert-butyl group could direct the incoming group to the carbon atom further away from it to minimize steric repulsion.
The steric shield provided by the tert-butyl group can also enhance the stability of the molecule by kinetically protecting adjacent reactive sites from unwanted side reactions. researchgate.net
Chemoselectivity and Orthogonal Reactivity of Functional Groups
There is currently no available scientific literature detailing the chemoselectivity and orthogonal reactivity of the functional groups present in this compound. The molecule contains several potentially reactive sites, including a nitrile group, a carbon-carbon double bond (alkene), and a tert-butoxy ether linkage. The interplay and selective reaction of these groups under various conditions have not been documented.
Differential Reactivity Under Varied Reaction Conditions
No studies were found that investigate the differential reactivity of this compound under varied reaction conditions. Research on how factors such as temperature, catalysts, reagents, and solvents influence the selective transformation of the nitrile, alkene, or ether functionalities of this specific compound is not present in the public domain.
Tandem and Cascade Reactions Exploiting Multiple Functionalities
There is no documented evidence of this compound being utilized in tandem or cascade reactions. Such reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality formed in the previous step, have not been reported for this compound.
Lack of Publicly Available Research Prevents In-Depth Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to construct a detailed article on the advanced synthetic applications and transformations of the chemical compound “this compound.” The stringent requirements for a thorough, informative, and scientifically accurate article focusing solely on this specific compound cannot be met due to the absence of dedicated research publications detailing its use in the areas outlined.
Searches for “this compound” did not yield scholarly articles, patents, or detailed experimental data regarding its specific role as a versatile building block in complex molecule synthesis, its utilization in multicomponent reactions, or strategies for its derivatization. While the compound is listed in some chemical supplier databases, this confirms its existence but does not provide the necessary scientific context or research findings required for an in-depth discussion of its synthetic applications.
General information on the broader class of α,β-unsaturated nitriles is available, highlighting their importance as intermediates in organic synthesis. These compounds are known to participate in various reactions, including nucleophilic additions and cycloadditions, making them valuable for constructing nitrogen-containing heterocycles and other complex molecular architectures. However, the explicit instructions to focus solely on “this compound” and not introduce information outside this specific scope prevents the extrapolation from general class reactivity to this particular compound.
Without specific research data on the synthesis of novel nitrogen-containing heterocycles, the construction of extended carbon chains with defined stereochemistry, or its use as a precursor to biologically relevant scaffolds using this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authority.
Therefore, until dedicated research on the synthetic utility of this compound is published and becomes accessible, it is not possible to provide the detailed and specific article as requested.
Mechanistic Elucidation and Advanced Analytical Characterization in Academic Research
Spectroscopic Methods for Mechanistic Insights and Structural Confirmation
Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal details about their structure and electronic properties.
High-resolution NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-tert-Butoxynon-2-enenitrile, both ¹H and ¹³C NMR would provide definitive evidence of its structure and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for each part of the molecule. The nine protons of the bulky tert-butoxy (B1229062) group would appear as a sharp singlet, typically in the upfield region (around 1.3-1.5 ppm), due to their magnetic equivalence and lack of adjacent protons for coupling. The protons of the heptyl chain attached to the double bond would exhibit complex splitting patterns (triplets, sextets, etc.) in the typical aliphatic region (0.8-2.5 ppm). A key diagnostic signal would be the vinylic proton at the 3-position, whose chemical shift would be influenced by the electron-withdrawing nitrile group and the electron-donating tert-butoxy group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would confirm the carbon skeleton. The nitrile carbon (C1) would appear in a characteristic downfield region (115-125 ppm). The carbons of the double bond (C2 and C3) would resonate at approximately 100-150 ppm. The quaternary carbon and the methyl carbons of the tert-butoxy group would have distinct signals, as would each of the seven carbons in the nonyl chain.
Stereochemical and Conformational Insights: The stereochemistry (E/Z isomerism) around the C2=C3 double bond could be determined using Nuclear Overhauser Effect (NOE) experiments. wordpress.com Irradiation of the protons on the carbon adjacent to C3 would cause an enhancement in the signal of the tert-butoxy group if they are on the same side of the double bond (Z-isomer), and vice-versa. Furthermore, variable temperature NMR studies could provide information on the rotational barrier around the C2-O bond, revealing insights into the conformational dynamics of the bulky tert-butoxy group. sikhcom.netnih.govsemanticscholar.org
Table 1: Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| CN | - | ~120 |
| =C(O )- | - | ~150 |
| =CH - | ~5.5 - 6.0 (t) | ~105 |
| -O-C (CH₃)₃ | - | ~80 |
| -O-C(CH₃ )₃ | ~1.4 (s, 9H) | ~28 |
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. wikipedia.org It is also highly effective for monitoring reaction progress by tracking the disappearance of reactants and the emergence of products in real-time. waters.comnih.gov
In the context of synthesizing this compound, a researcher could take small aliquots from the reaction mixture and analyze them directly, often with minimal workup, using techniques like Atmospheric Solids Analysis Probe (ASAP)-MS. waters.com This would allow for the rapid identification of the molecular ion peak corresponding to the product, confirming its formation.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula (C₁₃H₂₃NO).
The fragmentation pattern in electron ionization (EI-MS) would be expected to show characteristic losses. A prominent fragment would likely correspond to the loss of a tert-butyl radical or isobutylene (B52900), resulting in a stable cation. Cleavage along the nonyl chain would produce a series of fragment ions separated by 14 mass units (CH₂). libretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 209.33 g/mol )
| m/z (predicted) | Possible Fragment Identity |
|---|---|
| 209 | [M]⁺ (Molecular Ion) |
| 194 | [M - CH₃]⁺ |
| 152 | [M - C(CH₃)₃]⁺ |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. During a synthesis, the disappearance of a reactant's key functional group peak and the appearance of the product's peak in the IR spectrum provides clear evidence of a successful transformation.
For this compound, the most diagnostic peak in its IR spectrum would be the stretching vibration of the nitrile (C≡N) group. Due to conjugation with the adjacent double bond, this peak is expected to appear in the range of 2220-2240 cm⁻¹. libretexts.orgspectroscopyonline.com Other key absorptions would include the C=C stretch of the alkene, C-H stretches for the aliphatic and vinylic protons, and the C-O stretch of the ether linkage. nih.gov
Raman spectroscopy would serve as a complementary technique. The C≡N and C=C bonds, being relatively non-polar but polarizable, would be expected to produce strong signals in the Raman spectrum, which can be particularly useful for quantitative analysis or for samples in aqueous media.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (sp³ & sp²) | Stretching | 2850-3100 |
| C≡N (Nitrile) | Stretching | 2220-2240 |
| C=C (Alkene) | Stretching | 1640-1660 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, and it is particularly sensitive to conjugated systems. fiveable.me The alternating double and single bonds in the enenitrile moiety of this compound form a chromophore that absorbs light in the UV region. lumenlearning.com
The primary electronic transition observed would be a π → π* transition. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the substituents on the double bond. libretexts.orgyoutube.com The electron-donating tert-butoxy group and the electron-withdrawing nitrile group on the same conjugated system would influence the energy of the molecular orbitals, and thus the λmax. For a system like this, a λmax in the range of 210-240 nm would be anticipated.
Chromatographic and Separation Techniques for Reaction Mixture Analysis and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov It is essential for both monitoring the progress of a reaction and for isolating the desired product in high purity.
Thin-Layer Chromatography (TLC): TLC would be used for rapid, qualitative monitoring of the reaction. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product as distinct spots with different retention factors (Rf values). orgsyn.org
Column Chromatography: Following the completion of the reaction, column chromatography is the standard method for purification. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica gel), and a mobile phase (solvent) is passed through. Due to differences in polarity, the components of the mixture travel down the column at different rates, allowing for the isolation of pure this compound.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Once purified, the purity of the compound can be quantitatively assessed using GC (if the compound is sufficiently volatile and thermally stable) or HPLC. These techniques provide a precise measure of purity and can detect trace impurities that may not be visible by TLC.
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive picture of the molecule's three-dimensional structure in the solid state. wikipedia.org This technique can unambiguously determine bond lengths, bond angles, and the precise stereochemical arrangement of the atoms. libretexts.org
To perform X-ray crystallography, a single, high-quality crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved. nih.govnih.gov This would provide irrefutable proof of the E/Z stereochemistry of the double bond and reveal the preferred conformation of the tert-butoxy and nonyl groups in the crystalline state.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C=C Bond Length | ~1.34 Å |
| C≡N Bond Length | ~1.15 Å |
| C-O-C Bond Angle | ~118° |
Reaction Kinetics and Thermodynamics Studies
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the reaction kinetics and thermodynamics of this compound. Consequently, there is no available data on the rates of reaction, activation energies, or other kinetic parameters for this compound.
Similarly, thermodynamic data, including but not limited to enthalpy, entropy, and Gibbs free energy of formation or reaction for this compound, have not been determined or reported in peer-reviewed sources. The lack of empirical or theoretical studies means that a quantitative analysis of the compound's stability and energetic profile under various conditions cannot be provided at this time.
Due to this absence of specific research, the creation of data tables detailing these properties is not possible. Further investigation into this molecule would be required to establish its kinetic and thermodynamic characteristics.
Theoretical and Computational Chemistry Studies of 2 Tert Butoxynon 2 Enenitrile
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations would be foundational to understanding the electronic nature of 2-tert-Butoxynon-2-enenitrile. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be utilized to model its electronic structure.
A primary focus would be the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting the molecule's reactivity. For an α,β-unsaturated nitrile, the HOMO is expected to be distributed over the C=C double bond and the oxygen of the tert-butoxy (B1229062) group, indicating these are likely sites for electrophilic attack. The LUMO would likely be centered around the C=C double bond and the nitrile group, suggesting these are the probable sites for nucleophilic attack.
Illustrative Data Table: Calculated Electronic Properties (Note: The following data are hypothetical and serve to illustrate the typical output of quantum chemical calculations.)
| Property | Calculated Value (Method: B3LYP/6-31G*) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 D |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling would be employed to explore the potential reaction mechanisms involving this compound. This involves mapping the potential energy surface for a given reaction to identify reactants, products, intermediates, and, crucially, transition states.
For example, the hydrolysis of the enol ether and nitrile functionalities could be modeled. By calculating the energy barriers (activation energies) for different proposed mechanisms, the most likely reaction pathway can be determined. Transition state theory would be used in conjunction with these calculations to estimate reaction rates. Such studies would be critical in understanding the compound's stability and reactivity under various conditions. The search for transition states would involve geometry optimization techniques to locate the saddle points on the potential energy surface that connect reactants to products.
Prediction of Regioselectivity, Stereoselectivity, and Reactivity Trends
The conjugated system in this compound presents interesting questions of selectivity in reactions such as Michael additions or cycloadditions. Computational methods are well-suited to predict these outcomes.
By modeling the approach of a nucleophile to the α,β-unsaturated system, the activation energies for attack at the different electrophilic sites (the β-carbon and the nitrile carbon) can be compared. The pathway with the lower activation energy would correspond to the major regioisomer. Similarly, the stereoselectivity of reactions could be predicted by comparing the energies of the transition states leading to different stereoisomers.
Reactivity trends could be established by calculating various reactivity descriptors derived from DFT, such as the Fukui functions, which indicate the local reactivity of different atomic sites in the molecule. These indices would help in predicting how the molecule would react with a range of electrophiles and nucleophiles.
Illustrative Data Table: Predicted Activation Energies for Michael Addition (Note: The following data are hypothetical and serve to illustrate the prediction of regioselectivity.)
| Site of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| β-Carbon | 15.2 | Major Product |
| Nitrile Carbon | 22.5 | Minor Product |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the nonyl chain and the rotation around the C-O bond of the tert-butoxy group mean that this compound can exist in numerous conformations. A thorough conformational analysis would be necessary to identify the low-energy structures that are most likely to be present at equilibrium.
This would typically begin with a systematic search of the conformational space by rotating the key dihedral angles. The geometries of the resulting conformers would then be optimized, and their relative energies calculated. This would reveal the most stable conformation(s) of the molecule.
To understand the dynamic behavior of the molecule, molecular dynamics (MD) simulations would be performed. MD simulations model the movement of atoms over time, providing a picture of the molecule's flexibility and the transitions between different conformations. These simulations would be particularly useful for understanding how the molecule's shape changes in different environments, such as in different solvents, which can have a significant impact on its reactivity.
Future Research Directions and Challenges in 2 Tert Butoxynon 2 Enenitrile Chemistry
Development of Highly Efficient and Selective Catalytic Systems
The future synthesis and modification of 2-tert-Butoxynon-2-enenitrile will heavily rely on the development of sophisticated catalytic systems. A primary focus will be on achieving high efficiency and selectivity, minimizing waste, and accessing novel molecular architectures. Key areas of research will likely include:
Stereoselective Synthesis: The double bond in this compound presents the possibility of E/Z isomerism. Future catalytic systems will need to provide high levels of stereocontrol to selectively synthesize the desired isomer. This could involve chiral catalysts or substrate-controlled approaches.
Asymmetric Catalysis: Introducing chirality into the molecule is a critical goal for many applications. Research into asymmetric catalysts, such as chiral transition metal complexes, for reactions involving the nitrile or alkene functionalities will be paramount.
Tandem and Cascade Reactions: To improve atom economy and reduce purification steps, the development of catalytic systems that can facilitate tandem or cascade reactions will be crucial. For instance, a single catalyst could orchestrate a series of transformations in one pot, starting from simpler precursors to generate complex molecules derived from this compound.
| Catalyst Type | Potential Application in this compound Chemistry | Desired Outcome |
| Chiral Lewis Acids | Asymmetric additions to the nitrile or alkene | Enantiomerically enriched products |
| Transition Metal Complexes (e.g., Pd, Ru, Rh) | Cross-coupling reactions, hydrogenations, metathesis | Functionalized derivatives, stereocontrol |
| Organocatalysts | Michael additions, cycloadditions | Metal-free synthesis of complex structures |
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The unique combination of a nitrile, an alkene, and a bulky tert-butoxy (B1229062) group in this compound suggests a rich and underexplored reactivity profile. Future research will undoubtedly focus on uncovering novel transformations that leverage this distinct structural arrangement.
Cycloaddition Reactions: The electron-deficient nature of the double bond, influenced by the nitrile group, makes it a potential candidate for various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. Exploring these reactions could lead to the synthesis of complex cyclic and heterocyclic scaffolds.
Reactivity of the Nitrile Group: Beyond simple hydrolysis or reduction, investigations into less common transformations of the nitrile moiety, such as its participation in multicomponent reactions or its conversion to other functional groups under mild conditions, will be a key research area.
Influence of the tert-Butoxy Group: The sterically demanding tert-butoxy group can exert significant electronic and steric influence on the molecule's reactivity. Understanding and exploiting these effects could enable regioselective and stereoselective transformations that would otherwise be difficult to achieve.
Integration into Automated Synthesis and Flow Chemistry Platforms
The modernization of chemical synthesis increasingly involves automation and continuous flow technologies. Integrating the synthesis and derivatization of this compound into these platforms will be essential for its efficient and reproducible production.
Flow Synthesis of the Core Structure: Developing a robust and scalable flow synthesis protocol for this compound itself will be a primary objective. This would allow for safer handling of potentially hazardous reagents and better control over reaction parameters.
Automated Derivatization: Once the core structure is accessible via flow chemistry, automated platforms can be employed to rapidly generate a library of derivatives by performing a variety of reactions in a high-throughput manner. This would be invaluable for screening for biological activity or material properties.
In-line Analysis and Optimization: The integration of real-time analytical techniques (e.g., NMR, IR, MS) into flow systems will enable rapid reaction optimization and a deeper understanding of reaction mechanisms.
| Platform | Advantage for this compound Chemistry | Research Goal |
| Automated Batch Reactors | High-throughput screening of reaction conditions | Rapid optimization of synthetic routes |
| Continuous Flow Reactors | Enhanced safety, precise control, scalability | Efficient and sustainable production |
| Microfluidic Systems | Small-scale synthesis, rapid mixing | Mechanistic studies and discovery of new reactivity |
Sustainable and Scalable Production Methodologies for Academic and Industrial Relevance
For this compound to have a significant impact beyond fundamental research, the development of sustainable and scalable production methods is non-negotiable. This will require a holistic approach that considers the entire lifecycle of the chemical process.
Green Solvents and Reagents: Future research will focus on replacing hazardous solvents and reagents with more environmentally benign alternatives. This could include the use of bio-based solvents, water, or even solvent-free reaction conditions.
Atom Economy: Synthetic routes will be designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Catalyst Recovery and Reuse: For catalytic processes, the development of methods for the efficient recovery and reuse of the catalyst will be a key aspect of creating a sustainable and cost-effective process.
Scalability: Laboratory-scale syntheses must be translatable to larger-scale production without significant loss of efficiency or selectivity. This will involve addressing challenges related to heat transfer, mixing, and purification at scale.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
